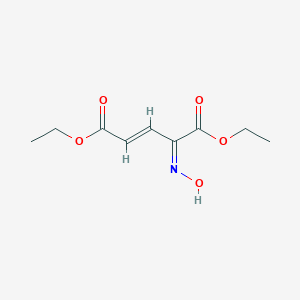
Diethyl 4-(hydroxyimino)-2-pentenedioate
Description
Diethyl 4-(hydroxyimino)-2-pentenedioate is a substituted pentenedioate ester featuring a hydroxyimino (NH-O) functional group at the 4-position. The hydroxyimino group confers unique reactivity, enabling participation in tautomerism and coordination chemistry, distinguishing it from simpler esters.
Properties
Molecular Formula |
C9H13NO5 |
|---|---|
Molecular Weight |
215.2 g/mol |
IUPAC Name |
diethyl (E,4Z)-4-hydroxyiminopent-2-enedioate |
InChI |
InChI=1S/C9H13NO5/c1-3-14-8(11)6-5-7(10-13)9(12)15-4-2/h5-6,13H,3-4H2,1-2H3/b6-5+,10-7- |
InChI Key |
GLBWGBBRYJWTFT-LXGGSRJLSA-N |
SMILES |
CCOC(=O)C=CC(=NO)C(=O)OCC |
Isomeric SMILES |
CCOC(=O)/C=C/C(=N/O)/C(=O)OCC |
Canonical SMILES |
CCOC(=O)C=CC(=NO)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Differences
The target compound’s key differentiator is the hydroxyimino group, which contrasts with substituents in analogs:
Molecular Properties
*Estimated based on structural similarity to Diethyl glutaconate with added hydroxyimino group.
Key Research Findings
Functional Group Impact: The hydroxyimino group’s electron-withdrawing nature increases electrophilicity at the α,β-unsaturated ester, promoting Michael addition reactions absent in Diethyl glutaconate .
Pharmaceutical Potential: Complex analogs like the piperazinyl-pyridine derivative highlight the role of nitrogen-rich substituents in bioactivity, a direction less explored for the hydroxyimino variant.
Thermal Stability: Aromatic substituents (e.g., phenyl in ) improve thermal stability compared to aliphatic hydroxyimino groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


